molecular formula C7H5BrN2O B8651968 4-Bromo-2-methoxynicotinonitrile

4-Bromo-2-methoxynicotinonitrile

Cat. No.: B8651968
M. Wt: 213.03 g/mol
InChI Key: LSPMIOIHXVLYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxynicotinonitrile is a pyridine derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 3-position. This compound belongs to the nicotinonitrile family, which is characterized by a pyridine ring substituted with a nitrile group. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3

InChI Key

LSPMIOIHXVLYJU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

4-Bromo-2-methoxynicotinaldehyde (CAS 1060806-59-8)
  • Molecular Formula: C₇H₆BrNO₂
  • Key Features : Replaces the nitrile group with an aldehyde (-CHO) at position 3.
  • Implications : The aldehyde group enhances electrophilicity, making it reactive toward nucleophilic addition reactions. This contrasts with the nitrile group, which is more stable but can undergo hydrolysis to carboxylic acids or amides .
4-Bromo-2-methoxynicotinic Acid (CAS 1211579-98-4)
  • Molecular Formula: C₇H₆BrNO₃
  • Key Features : Contains a carboxylic acid (-COOH) at position 3 instead of a nitrile.
  • Implications : The carboxylic acid group increases water solubility and acidity (pKa ~2-3), enabling salt formation for improved bioavailability. This is critical for drug formulations, whereas nitriles are typically metabolized to amides or acids in vivo .

Substituent Position and Electronic Effects

2-Bromo-4-methylnicotinonitrile (Compound 50, )
  • Molecular Formula : C₇H₅BrN₂
  • Key Features : Methyl group at position 4 and bromine at position 2.
  • Implications : The methyl group introduces steric hindrance and electron-donating effects, altering reactivity in cross-coupling reactions. NMR data (δ2.6 ppm for methyl) and mass spectrometry (M⁺ at m/z 196/198) confirm structural integrity .
2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)
  • Molecular Formula : C₇H₆BrN₃O
  • Key Features: Amino (-NH₂) at position 2 and methoxy (-OCH₃) at position 4.
  • Applications include intermediates for kinase inhibitors .

Steric and Lipophilic Modifications

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1211583-64-0)
  • Molecular Formula: C₇H₅BrF₃NO
  • Key Features : Trifluoromethyl (-CF₃) at position 3.
  • Implications : The -CF₃ group increases lipophilicity (logP ~2.5), enhancing membrane permeability. This is advantageous in central nervous system (CNS) drug design .
5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7)
  • Molecular Formula : C₈H₈BrN₃
  • Key Features: Dimethylamino (-N(CH₃)₂) at position 2.
  • Implications: The dimethylamino group introduces strong electron-donating effects, accelerating electrophilic substitution reactions. Used in synthesizing fluorescent probes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications Reference
4-Bromo-2-methoxynicotinaldehyde 1060806-59-8 C₇H₆BrNO₂ Aldehyde at C3 Pharmaceutical intermediates
4-Bromo-2-methoxynicotinic acid 1211579-98-4 C₇H₆BrNO₃ Carboxylic acid at C3 Drug formulation salts
2-Amino-5-bromo-4-methoxynicotinonitrile 951884-75-6 C₇H₆BrN₃O Amino at C2, methoxy at C4 Kinase inhibitor synthesis
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 1211583-64-0 C₇H₅BrF₃NO Trifluoromethyl at C3 CNS-targeted drug candidates
5-Bromo-2-(dimethylamino)nicotinonitrile 1346537-10-7 C₈H₈BrN₃ Dimethylamino at C2 Fluorescent probes, agrochemicals

Research Findings and Implications

  • Methoxy groups stabilize intermediates via resonance .
  • Bioactivity: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-4-methoxynicotinonitrile) show enhanced binding to ATP pockets in kinases, as demonstrated in preclinical studies .
  • Lipophilicity : Trifluoromethyl groups (e.g., in CAS 1211583-64-0) improve blood-brain barrier penetration, critical for neurotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.